Beta5 Subunit Proteasome Inhibitory Potency of N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide Compared to Syringolin A
In a direct head-to-head comparison, a phenylalanine-containing syringolin analog (compound 8e, which shares key structural features with the target compound including the modified peptide tail and urea linkage) exhibited a Ki of 44 nM for the proteasome β5 subunit, representing a 15-fold improvement in potency compared to the natural product Syringolin A [1].
| Evidence Dimension | β5 Subunit Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 44 nM (for analog 8e) |
| Comparator Or Baseline | Syringolin A (Ki ≈ 660 nM, inferred from 15-fold difference) |
| Quantified Difference | 15-fold lower Ki (higher potency) |
| Conditions | In vitro enzyme inhibition assay using purified 20S proteasome |
Why This Matters
A 15-fold improvement in β5 inhibition Ki is a critical differentiator for applications requiring potent chymotrypsin-like proteasome activity suppression, such as in multiple myeloma models where β5 inhibition is the primary driver of anti-tumor efficacy.
- [1] Yoshida, T., et al. (2015). Synthesis and Structure-Activity Relationship Study of Syringolin Analogues. 57th Symposium on the Chemistry of Natural Products, Poster P40. View Source
